molecular formula C22H38ClN4+3 B8235875 4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride

4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride

Cat. No.: B8235875
M. Wt: 394.0 g/mol
InChI Key: BAFPMHXRWRGIOP-UHFFFAOYSA-M
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Description

4,4’-Bipyridinium, 1,1’-bis[3-(trimethylammonio)propyl]-, tetrachloride: is an organic cationic compound. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is often found in the form of a dihydrate and appears as a colorless or pale yellow crystalline substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,4’-Bipyridinium, 1,1’-bis[3-(trimethylammonio)propyl]-, tetrachloride typically involves dissolving 4,4’-bipyridine in water, followed by the addition of trimethylchlorosilane and methyl sulfate. The reaction mixture is then subjected to crystallization and separation processes to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in redox reactions, the compound can form various oxidized or reduced species .

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[3-(trimethylammonio)propyl]-, tetrachloride primarily involves its ability to undergo redox reactions. This compound can accept and donate electrons, making it an effective component in redox flow batteries. The molecular targets and pathways involved include the interaction with other redox-active species in the battery system, facilitating the storage and release of electrical energy .

Properties

IUPAC Name

trimethyl-[3-[4-[1-[3-(trimethylazaniumyl)propyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4.ClH/c1-25(2,3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-26(4,5)6;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;1H/q+4;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFPMHXRWRGIOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClN4+3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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